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An objective comparison of the economic models governing Sakhalin's oil and gas
development is complex, as it involves multifaceted geopolitical, economic, and environmental
factors rather than straightforward experimental data. The primary economic model has been
the Production Sharing Agreement (PSA), which has evolved significantly due to shifting
political and economic landscapes.

The Sakhalin Oil and Gas Projects: An Overview

The two major projects, Sakhalin-1 and Sakhalin-2, have been central to the region’'s economy.
Initially, these projects were developed with significant foreign investment under a PSA model.
This model was intended to attract foreign capital and expertise to develop challenging offshore
fields.

Sakhalin-1: Led by Exxon Neftegas Limited, this project focused on oil and gas production from
several fields.

Sakhalin-2: This project, led by Sakhalin Energy Investment Company Ltd., was notable for
being the first to produce liquefied natural gas (LNG) in Russia.

Economic Performance and Model Validation

The economic performance of these projects can be assessed through production data,
revenue generation, and their contribution to the regional and national economy. However, the
"validation" of the economic model is contested. While the projects have been successful in
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terms of production and revenue, the distribution of this wealth and the adherence to the

original PSA terms have been points of contention.

A significant shift occurred when the Russian government asserted greater control over these

projects, effectively altering the terms of the PSAs. This was often justified by citing

environmental concerns and cost overruns by the foreign operators. Consequently, state-

owned entities like Gazprom and Rosneft increased their stakes, leading to a hybrid model

where the state plays a much more dominant role.

The table below summarizes key quantitative data related to the projects, offering a snapshot

of their scale and economic contribution.

Metric

Sakhalin-1

Sakhalin-2

Primary Operator (Original)

Exxon Neftegas Limited

Sakhalin Energy Investment

Company Ltd.

Primary Operator (Current)

A subsidiary of Rosneft

A new Russian entity

Key Products

Crude Oil, Natural Gas

Liquefied Natural Gas (LNG),
Crude QOil

Initial Foreign Partners

ExxonMobil (USA), SODECO
(Japan), ONGC Videsh (India)

Shell (UK/Netherlands), Mitsui
(Japan), Mitsubishi (Japan)

Reported Investment

Billions of USD

Over $20 billion USD

Peak Oil Production

~250,000 barrels per day

~150,000 barrels per day

LNG Production Capacity

N/A

~11.5 million tonnes per year

Methodology for Economic Model Assessment

The assessment of these economic models does not rely on controlled experiments in the

scientific sense but rather on a combination of:

o Economic Impact Studies: These studies analyze the projects' effects on local and national

GDP, employment, and tax revenues. They often involve input-output analysis to trace the

economic linkages.
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o Contractual Analysis: Legal and economic experts scrutinize the terms of the PSAs and
subsequent agreements to evaluate the distribution of risks and rewards between the state
and foreign investors.

o Geopolitical Analysis: This involves examining the influence of international relations, energy
security concerns, and national interests on the projects' development and the evolution of
the economic model.

o Environmental Audits: These assessments, sometimes contentious, evaluate the projects’
compliance with environmental regulations and their impact on the fragile ecosystem of
Sakhalin Island.

Logical Relationships in Sakhalin's Oil and Gas
Development

The following diagram illustrates the flow of investment, resources, and revenue, as well as the
key stakeholders and their influence on the projects. It depicts the shift from a foreign-investor-
led model to one dominated by the Russian state.
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Caption: Flow of investment, control, and revenue in Sakhalin's oil and gas projects.
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This revised model demonstrates a shift towards resource nationalism, where the state
captures a larger share of the resource wealth. While this may be seen as a "successful"
validation from a national interest perspective, it has also raised concerns among foreign
investors about contract sanctity and political risk in the Russian energy sector. The long-term
economic sustainability of this state-centric model, particularly in light of international sanctions
and evolving energy markets, remains a key question for researchers and policymakers.

 To cite this document: BenchChem. [validating the economic models of Sakhalin's oil and
gas development]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b150552#validating-the-economic-models-of-sakhalin-
s-oil-and-gas-development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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